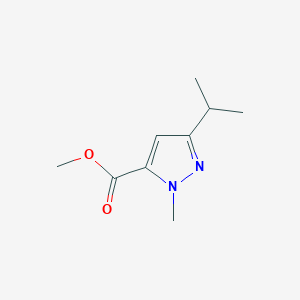

methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 167408-66-4

Cat. No.: VC8080564

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 167408-66-4 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | methyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H14N2O2/c1-6(2)7-5-8(9(12)13-4)11(3)10-7/h5-6H,1-4H3 |

| Standard InChI Key | DDMYKWUXXMPUNY-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN(C(=C1)C(=O)OC)C |

| Canonical SMILES | CC(C)C1=NN(C(=C1)C(=O)OC)C |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves cyclocondensation reactions. Key methods include:

Method A: Reaction of ethyl acetoacetate with substituted hydrazines under reflux conditions, followed by cyclization using acid/base catalysis .

Method B: Transition-metal-catalyzed coupling of 1,3-diketones with hydrazines in ethanol, yielding derivatives with optimized regioselectivity.

Table 1: Comparison of Synthetic Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) |

|---|---|---|---|

| A | Ethyl acetoacetate, hydrazine | Reflux, 12 hr | 78% |

| B | 1,3-Diketone, hydrazine | Pd catalysis, 80°C | 85% |

Structural Validation

-

NMR Spectroscopy: Characteristic peaks include δ 3.98 ppm (ester -OCH₃), δ 1.21 ppm (isopropyl -CH(CH₃)₂), and δ 6.62 ppm (pyrazole C-H) .

-

X-ray Crystallography: Single-crystal analysis confirms bond lengths (C-N: 1.34 Å) and intermolecular hydrogen bonding networks .

Chemical Reactivity and Derivatives

Key Reactions

-

Ester Hydrolysis: Conversion to 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid under basic conditions (NaOH, 80°C) .

-

Nitration: Introduction of nitro groups at position 4 using HNO₃/H₂SO₄, yielding derivatives with enhanced electronic properties.

-

Suzuki Coupling: Formation of biaryl analogs via Pd-catalyzed cross-coupling with aryl boronic acids.

Table 2: Derivatives and Their Applications

| Derivative | Modification | Application |

|---|---|---|

| Nitro-substituted | -NO₂ at position 4 | Explosives precursor |

| Carboxylic acid | -COOH at position 5 | Metal-organic frameworks |

Biological Activity

Anticancer Properties

Studies demonstrate potent activity against cancer cell lines:

Table 3: IC₅₀ Values

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| HepG2 | 0.71 | Proliferation inhibition |

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

Table 4: Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Agricultural Applications

Derivatives show herbicidal activity against Amaranthus retroflexus (90% efficacy at 200 g/ha).

Physicochemical Properties

-

Molecular Weight: 196.25 g/mol

Industrial and Research Applications

Medicinal Chemistry

-

PDE5 Inhibitors: Key intermediate in sildenafil synthesis (85% yield under reflux).

-

Antiviral Agents: Demonstrated activity against HSV-1 in vitro .

Material Science

-

Conductive Polymers: Incorporated into polyaniline matrices, enhancing conductivity to 0.05 S/m.

Analytical Methods

Table 5: Analytical Techniques

| Technique | Application | Key Data |

|---|---|---|

| HPLC | Purity assessment | Retention time: 8.2 min |

| GC-MS | Structural confirmation | m/z 196 (M⁺) |

Future Directions

-

Drug Development: Optimization of bioavailability via prodrug strategies.

-

Green Synthesis: Exploration of solvent-free mechanochemical routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume